molecular formula C4H9BrClN B2405344 [(1S,2S)-2-Bromocyclopropyl]methanamine;hydrochloride CAS No. 2416218-41-0

[(1S,2S)-2-Bromocyclopropyl]methanamine;hydrochloride

Cat. No.: B2405344
CAS No.: 2416218-41-0
M. Wt: 186.48
InChI Key: WAARGNVEECHAMC-IMJSIDKUSA-N
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Description

[(1S,2S)-2-Bromocyclopropyl]methanamine;hydrochloride is a chemical compound that features a bromocyclopropyl group attached to a methanamine moiety, with the addition of a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S)-2-Bromocyclopropyl]methanamine;hydrochloride typically involves the bromination of cyclopropylmethanamine. One common method includes the reaction of cyclopropylmethanamine with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The resulting bromocyclopropylmethanamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. The final product is then purified through crystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(1S,2S)-2-Bromocyclopropyl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropyl ketones or aldehydes.

    Reduction Reactions: Reduction of the bromine atom can yield cyclopropylmethanamine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of cyclopropyl ketones or aldehydes.

    Reduction: Formation of cyclopropylmethanamine derivatives.

Scientific Research Applications

[(1S,2S)-2-Bromocyclopropyl]methanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S,2S)-2-Bromocyclopropyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromocyclopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

  • [(1S,2S)-2-Phenylcyclopropyl]methanamine;hydrochloride
  • [(1S,2S)-2-(4-Bromophenyl)cyclopropyl]methanamine

Uniqueness

[(1S,2S)-2-Bromocyclopropyl]methanamine;hydrochloride is unique due to its specific bromocyclopropyl structure, which imparts distinct reactivity and potential biological activity compared to other cyclopropyl derivatives. The presence of the bromine atom allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug discovery.

Properties

IUPAC Name

[(1S,2S)-2-bromocyclopropyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrN.ClH/c5-4-1-3(4)2-6;/h3-4H,1-2,6H2;1H/t3-,4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLKOQSIJICTDX-MMALYQPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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